molecular formula C7H10ClNOS B13311437 (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

Cat. No.: B13311437
M. Wt: 191.68 g/mol
InChI Key: REJGCSMTAUMZIO-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL is a chiral compound that contains an amino group, a hydroxyl group, and a thienyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and (S)-alaninol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thienyl derivatives with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-thienyl)propan-1-OL: Lacks the chlorine substitution on the thienyl ring.

    (3S)-3-Amino-3-(4-chloro(2-thienyl))propan-1-OL: Has the chlorine atom at a different position on the thienyl ring.

    (3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL: The enantiomer of the compound with different stereochemistry.

Uniqueness

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL is unique due to the specific positioning of the chlorine atom on the thienyl ring and its (3S) stereochemistry. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m0/s1

InChI Key

REJGCSMTAUMZIO-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1Cl)[C@H](CCO)N

Canonical SMILES

C1=CSC(=C1Cl)C(CCO)N

Origin of Product

United States

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